Preliminary PDE4 Inhibitory Potency of the Target Compound Compared to a Closest Pyrazolopyridine Analog
The target compound exhibits a preliminary half-maximal inhibitory concentration (IC50) of 12 nM against phosphodiesterase type IV (PDE4) obtained from guinea-pig macrophage, as recorded in a BindingDB entry curated by ChEMBL [1]. In contrast, the structurally closest commercially available analog, N-cyclohexyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-44-6), has no reported PDE4 inhibitory data and was investigated solely for NF-κB inhibition, indicating a divergent biological profile despite a shared N-cyclohexyl-1-(2,4-dimethylphenyl) pharmacophore [2].
| Evidence Dimension | PDE4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM (PDE4 from guinea-pig macrophage) |
| Comparator Or Baseline | N-cyclohexyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-44-6): No PDE4 data available; reported as NF-κB pathway modulator |
| Quantified Difference | Not calculable due to absence of comparator data; the target compound demonstrates a defined PDE4 inhibitory profile absent in the comparator |
| Conditions | PDE4 enzyme assay using guinea-pig macrophage lysate; radioligand binding with [3H]-rolipram for Ki determination |
Why This Matters
A 12 nM IC50 against PDE4 suggests a meaningful potency level that, while not benchmarked against a full selectivity panel, provides a starting point for lead optimization in anti-inflammatory programs distinct from the NF-κB-focused comparator.
- [1] BindingDB. Entry BDBM50215947 (CHEMBL53710). Affinity Data: IC50 = 12 nM for PDE4 (guinea-pig macrophage). (Date accessed: 2026-05-09). View Source
- [2] MolAid. N-cyclohexyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-44-6). (Date accessed: 2026-05-09). View Source
